

# Potential off-target effects of SRA880

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SRA880   |           |
| Cat. No.:            | B1681101 | Get Quote |

### **Technical Support Center: SRA880**

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential off-target effects of **SRA880**, a selective somatostatin sst(1) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.

#### Frequently Asked Questions (FAQs)

Q1: What is the primary target of SRA880 and its known binding affinity?

**SRA880** is a potent and selective antagonist of the somatostatin sst(1) receptor.[1] In vitro studies have demonstrated its high affinity for this receptor across various species.[1]

Q2: Are there any known off-target interactions for **SRA880**?

Yes, in vitro characterization has revealed a notable off-target interaction with the human dopamine D4 receptor.[1] While its affinity for other somatostatin receptor subtypes and a wide range of other neurotransmitter receptors is significantly lower (pK(d)  $\leq$  6.0), the affinity for the dopamine D4 receptor is an important consideration in experimental design.[1]

Q3: Has a comprehensive kinase screen (kinome scan) been performed for **SRA880**?



Based on publicly available information, the results of a comprehensive kinase screen for **SRA880** have not been published. Therefore, the potential for off-target effects on protein kinases is currently unknown. Researchers observing unexpected cellular phenotypes related to kinase signaling pathways should consider performing targeted kinase activity assays.

Q4: What should I do if I suspect an off-target effect in my experiment?

If you observe an unexpected phenotype that cannot be attributed to the antagonism of the sst(1) receptor, consider the following:

- Dopamine D4 Receptor Antagonism: Investigate whether the observed effect could be mediated by the blockade of the dopamine D4 receptor. This can be tested by using a selective D4 antagonist as a control or by examining cell lines with varying D4 receptor expression levels.
- Investigate Downstream Signaling: Analyze key signaling molecules downstream of both the sst(1) and dopamine D4 receptors to pinpoint the origin of the effect.
- Perform a Targeted Screen: If you suspect off-target activity on a specific class of proteins,
   such as kinases, a targeted activity assay or a broader screening panel may be warranted.

# Troubleshooting Guides Issue 1: Unexpected Cellular Proliferation or Apoptotic Events

- Possible Cause: While SRA880 is an antagonist at the sst(1) receptor, which can be
  involved in regulating cell growth, unexpected effects on cell viability could arise from offtarget interactions. The dopamine D4 receptor has also been implicated in cell proliferation in
  certain cancer cell lines.
- Troubleshooting Steps:
  - Confirm sst(1) Expression: Verify the expression of the sst(1) receptor in your cell model.
  - Assess D4 Receptor Expression: Determine if your cells express the dopamine D4 receptor.



- Use Controls: Include a known dopamine D4 receptor antagonist in your experimental setup to see if it replicates the effect.
- Signaling Pathway Analysis: Examine signaling pathways commonly associated with proliferation and apoptosis that are downstream of both receptors, such as the MAPK/ERK and PI3K/Akt pathways.

# Issue 2: Unanticipated Neurological or Behavioral Effects in in vivo Models

- Possible Cause: The off-target activity of SRA880 at the dopamine D4 receptor could
  contribute to unforeseen neurological or behavioral outcomes in animal models, as this
  receptor is involved in various central nervous system functions.
- Troubleshooting Steps:
  - Dose-Response Analysis: Carefully evaluate the dose-response relationship of the observed effect to distinguish it from the primary pharmacology.
  - Comparative Pharmacology: Administer a selective dopamine D4 receptor antagonist to determine if similar behavioral changes are induced.
  - Neurochemical Analysis: Measure levels of dopamine and other relevant neurotransmitters in specific brain regions of interest.

#### **Quantitative Data Summary**

The following tables summarize the known binding affinities of **SRA880**. Note that specific quantitative data for the dopamine D4 receptor and a broad kinase screen are not currently available in the public domain.

Table 1: Binding Affinity of SRA880 for the Somatostatin sst(1) Receptor



| Parameter | Receptor                       | Species                      | Value     | Reference |
|-----------|--------------------------------|------------------------------|-----------|-----------|
| pK(d)     | Native sst(1)                  | Rat, Mouse,<br>Monkey, Human | 7.8 - 8.6 | [1]       |
| pK(d)     | Human<br>recombinant<br>sst(1) | Human                        | 8.0 - 8.1 | [1]       |
| pK(B)     | sst(1)                         | -                            | 7.5 - 7.7 | [1]       |

Table 2: Off-Target Binding Profile of **SRA880** (Qualitative)

| Target Class                  | Specific Receptors                | Affinity Description                                | Reference |
|-------------------------------|-----------------------------------|-----------------------------------------------------|-----------|
| Somatostatin<br>Receptors     | sst(2), sst(3), sst(4),<br>sst(5) | Significantly Lower $(pK(d) \le 6.0)$               | [1]       |
| Neurotransmitter<br>Receptors | Wide Range                        | Significantly Lower                                 | [1]       |
| Dopamine Receptors            | Dopamine D4<br>Receptor           | Notable Affinity (Quantitative value not specified) | [1]       |

#### **Experimental Protocols & Methodologies**

The primary in vitro assays used to characterize **SRA880** were radioligand binding assays and GTPyS binding assays.

#### **Radioligand Binding Assay (General Protocol)**

This assay measures the direct interaction of a ligand with its receptor.

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
- Incubation: Membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.



- Competition: For competition binding assays, increasing concentrations of the unlabeled test compound (SRA880) are added to compete with the radiolabeled ligand.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The data are analyzed to determine the binding affinity (e.g., K(i) or pK(d)) of the test compound.

#### **GTPyS Binding Assay (General Protocol)**

This functional assay measures G-protein activation following receptor stimulation.

- Membrane Preparation: As in the radioligand binding assay.
- Incubation: Membranes are incubated with GDP and the non-hydrolyzable GTP analog, [35S]GTPyS.
- Agonist Stimulation: An agonist for the receptor is added to stimulate G-protein activation, leading to the binding of [35S]GTPyS.
- Antagonist Inhibition: To test for antagonist activity, the assay is performed in the presence of a fixed concentration of agonist and varying concentrations of the antagonist (SRA880).
- Separation and Detection: Similar to the radioligand binding assay, bound [35S]GTPγS is separated and quantified.
- Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its potency (e.g., K(B) or pK(B)).

#### **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of SRA880]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681101#potential-off-target-effects-of-sra880]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com